1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Overview
Description
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a chemical compound with the molecular formula C9H11N3O4S It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine typically involves the reaction of azetidine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can lead to the inhibition of enzyme activity or the stabilization of protein structures.
Comparison with Similar Compounds
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog.
1-(4-Methylbenzenesulfonyl)azetidin-3-amine: Similar in structure but with a methyl group instead of a nitro group.
1-(4-Chlorobenzenesulfonyl)azetidin-3-amine: Similar in structure but with a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylazetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-3-1-8(2-4-9)12(13)14/h1-4,7H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWZQOYOIGCMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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